molecular formula C20H20F3N3O3S B2619054 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034552-18-4

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Katalognummer: B2619054
CAS-Nummer: 2034552-18-4
Molekulargewicht: 439.45
InChI-Schlüssel: BVRBXNPEXIWGHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with 3,5-dimethyl and 4-phenyl groups, linked via an ethyl chain to a 4-(trifluoromethoxy)benzenesulfonamide moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the pyrazole ring contributes to π-π stacking and hydrogen-bonding interactions, making it a candidate for therapeutic or material science applications.

Eigenschaften

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3S/c1-14-19(16-6-4-3-5-7-16)15(2)26(25-14)13-12-24-30(27,28)18-10-8-17(9-11-18)29-20(21,22)23/h3-11,24H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRBXNPEXIWGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a phenyl group and two methyl groups at positions 3 and 5, alongside an ethyl linkage and a trifluoromethoxy benzenesulfonamide moiety. The structural uniqueness contributes to its potential interactions with various biological targets.

Property Details
Molecular FormulaC₁₉H₂₁F₃N₄O₂S
Molecular Weight405.45 g/mol
SolubilitySoluble in organic solvents; moderate aqueous solubility
StabilityStable under normal laboratory conditions

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide exhibit significant antimicrobial properties. A study demonstrated that pyrazole derivatives can inhibit various Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the sulfonamide group enhances its interaction with bacterial enzymes, potentially leading to effective antimicrobial action .

Anti-inflammatory Effects

The compound has shown potential in inhibiting inflammatory pathways. Pyrazole derivatives are known to modulate the activity of cyclooxygenases (COX), which play a crucial role in the inflammatory response. In vitro studies have reported that related compounds significantly reduce pro-inflammatory cytokine production, suggesting therapeutic applications in treating inflammatory diseases .

Anticancer Activity

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has been evaluated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects against various cancer types, including breast (MCF7), lung (A549), and leukemia (HL60) cell lines. The compound's mechanism of action may involve apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    • A study assessed the cytotoxic effects of several pyrazole derivatives on cancer cell lines, reporting IC₅₀ values ranging from 3.79 µM to 42.30 µM for different derivatives against MCF7 and A549 cells .
  • Inhibition of Enzymatic Activity :
    • Another research focused on the inhibition of COX enzymes by pyrazole derivatives, showing significant reductions in enzyme activity with IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac .
  • Mechanistic Insights :
    • Mechanistic studies revealed that the compound may induce apoptosis through the mitochondrial pathway, as evidenced by increased caspase activity in treated cancer cells .

Synthesis Methods

The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring :
    • The initial step often includes the condensation of hydrazine with a suitable diketone to form the pyrazole core.
  • Introduction of Substituents :
    • Subsequent steps involve alkylation to introduce the ethyl group and trifluoromethoxy substitution on the aromatic ring.
  • Final Amidation :
    • The final product is obtained through amidation with benzenesulfonic acid derivatives.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound’s structural and functional similarities to other sulfonamide- and heterocycle-containing derivatives allow for comparative analysis based on substituent effects, electronic properties, and synthetic strategies. Below is a detailed comparison with compounds from the evidence:

Core Heterocyclic Modifications

  • Pyrazole vs. Triazole/Triazole-Thiones: The target compound’s pyrazole core differs from triazole derivatives (e.g., compounds [7–9] in ), which exhibit tautomerism between thione and thiol forms. However, triazole-thiones (e.g., compounds [7–9]) display unique tautomeric equilibria, which may influence solubility and reactivity .
  • Substituent Effects :
    The 3,5-dimethyl and 4-phenyl groups on the pyrazole ring increase steric bulk and aromaticity compared to simpler pyrazole derivatives. In contrast, triazole-thiones in feature 2,4-difluorophenyl and sulfonylphenyl substituents, which introduce halogen-based electronic effects and enhanced polarity .

Sulfonamide Functionalization

  • Trifluoromethoxy vs. Halogen/Unsubstituted Groups :
    The 4-(trifluoromethoxy)benzenesulfonamide group in the target compound provides a strong electron-withdrawing effect, increasing acidity (pKa) of the sulfonamide proton compared to analogs with unsubstituted (X = H) or halogenated (X = Cl, Br) sulfonyl groups (e.g., compounds [1–3] in ). This could enhance interactions with basic residues in enzymatic targets .

  • Comparison with Patent Derivatives :
    The sulfonamide in (e.g., Example 53) incorporates a pyrazolo[3,4-d]pyrimidin core and fluoro-substituted aromatic systems, highlighting divergent strategies for optimizing bioactivity. The target compound’s ethyl-linked pyrazole-sulfonamide architecture may offer improved conformational flexibility relative to rigid fused-ring systems .

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound Triazole-Thiones [7–9] Patent Compound (Example 53)
Core Heterocycle 3,5-Dimethyl-4-phenylpyrazole 1,2,4-Triazole-thione Pyrazolo[3,4-d]pyrimidin
Sulfonamide Group 4-(Trifluoromethoxy)benzenesulfonamide 4-(4-X-phenylsulfonyl)phenyl 4-Amino-N-methylbenzenesulfonamide
Key Substituents Ethyl linker, trifluoromethoxy 2,4-Difluorophenyl, halogens (X = Cl, Br) Fluoro-chromenone, isopropylamide
Electronic Effects Strong EWG (CF3O), moderate steric bulk Moderate EWG (SO2), halogen-dependent Strong EWG (F, chromenone), rigid scaffold
Synthetic Route Likely alkylation/sulfonylation Hydrazide + isothiocyanate → cyclization Suzuki-Miyaura coupling, multi-step

Research Implications

  • The trifluoromethoxy group may improve blood-brain barrier penetration relative to halogenated analogs .
  • The pyrazole-ethyl linker could reduce metabolic degradation compared to triazole-thiones, which undergo tautomerism-dependent reactivity .
  • Further studies should explore its activity in enzyme inhibition (e.g., carbonic anhydrase) or as a kinase modulator, leveraging sulfonamide and heterocyclic pharmacophores .

Q & A

Q. How can chemical engineering principles improve large-scale synthesis of this compound?

  • Methodology : Apply CRDC subclass RDF2050108 (process control and simulation) to model reactor conditions (e.g., CFD for mixing efficiency). Use powder technology (RDF2050107) to optimize crystallization and particle size distribution .

Q. What role does the trifluoromethoxy group play in photostability, and how can this be quantified?

  • Methodology : Conduct accelerated UV stability studies (ICH Q1B guidelines) with LC-MS degradation profiling. Compare with des-fluoro analogs to isolate the group’s contribution. Use quantum yield calculations to predict photodegradation pathways .

Data Interpretation & Theoretical Frameworks

Q. How can contradictory spectral data (e.g., NMR vs. IR) be reconciled during structural elucidation?

  • Methodology : Cross-validate using heteronuclear correlation spectra (HSQC, HMBC) and X-ray crystallography. For IR discrepancies, consider solvent effects (e.g., DMSO vs. solid-state KBr pellets) .

Q. What theoretical frameworks guide the study of this compound’s mechanism of action?

  • Methodology : Link to enzyme inhibition kinetics (e.g., Michaelis-Menten models) or receptor-ligand interaction theories (e.g., induced-fit vs. lock-and-key). Use molecular dynamics simulations to explore conformational flexibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.